molecular formula C6H5D3OS B1147820 2-(1-Mercaptoethyl)furan - d3 CAS No. 1082582-03-3

2-(1-Mercaptoethyl)furan - d3

Cat. No.: B1147820
CAS No.: 1082582-03-3
M. Wt: 131.21
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Description

2-(1-Mercaptoethyl)furan - d3 is a deuterated derivative of 2-(1-mercaptoethyl)furan, a sulfur-containing furan compound. Its molecular formula is C₆H₅D₃OS, with a molecular weight of 131.212 g/mol and a minimum assay purity of 95% . The deuterium atoms replace three hydrogens in the ethylthiol (-SCH₂CH₃) side chain, enhancing its utility as a stable isotopic tracer in mass spectrometry (MS)-based analyses. The non-deuterated counterpart (CAS 96631-04-8) has a molecular weight of 128.19 g/mol and is used in flavor research and wine chemistry .

Properties

CAS No.

1082582-03-3

Molecular Formula

C6H5D3OS

Molecular Weight

131.21

Purity

90% min.

Synonyms

2-(1-Mercaptoethyl)furan - d3

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following table summarizes key differences between 2-(1-Mercaptoethyl)furan - d3 and related furan derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key Applications Detection Method Reference
This compound C₆H₅D₃OS 131.212 1082582-03-3 Furan, Thiol, Deuterated Analytical standards, MS HRMS, LC-Q-Orbitrap
2-(1-Mercaptoethyl)furan C₆H₈OS 128.19 96631-04-8 Furan, Thiol Flavor research, Wine analysis LC-Q-Orbitrap
2-Furfuryl-5-Methylfuran C₁₀H₁₀O₂ 162.19 N/A Furan, Methyl Botanical volatile extracts GC-MS
2-(3-Oxo-3-phenylprop-1-enyl)furan C₁₃H₁₀O₂ 198.22 717-21-5 Furan, Ketone, Phenyl Toxicology studies Toxicology assays
3-(Acetoxyethyl)-2-(trimethylsilyl)furan C₁₂H₂₀O₃Si 256.37 N/A Furan, Acetate, Silyl Organic synthesis intermediates NMR, MS

Key Research Findings

Deuterated vs. Non-Deuterated Analogue: The deuterated form (C₆H₅D₃OS) is critical for quantitative MS in complex matrices like wine, where the non-deuterated form (C₆H₈OS) often falls below the limit of detection (LOD) due to low natural abundance . Isotopic labeling minimizes interference from matrix effects, enabling precise measurement of thiols in trace concentrations.

Toxicity Profile Comparison :

  • Substituted furans like 2-(3-Oxo-3-phenylprop-1-enyl)furan (CAS 717-21-5) exhibit significant hepatotoxicity at 1 ppb , based on surrogate data for furan derivatives . In contrast, 2-(1-mercaptoethyl)furan lacks comparable toxicity data, though its thiol group may confer distinct metabolic pathways.

Reactivity in Organic Synthesis :

  • Silyl- and acetate-substituted furans (e.g., compounds from ) are intermediates in Diels-Alder reactions, whereas thiol-containing furans like this compound are more relevant in nucleophilic substitution or redox reactions due to the -SH group’s reactivity .

Natural Occurrence :

  • While 2-Furfuryl-5-Methylfuran and 2-allylfuran are naturally abundant in plants like Arisaema erubescens (detected via GC-MS) , thiolated furans like 2-(1-mercaptoethyl)furan are rarely reported in botanical sources, highlighting their synthetic or anthropogenic origins.

Analytical and Industrial Relevance

  • Deuterated Isotopes: The -d3 label in this compound provides a 3 Da mass shift, critical for distinguishing it from its non-deuterated form in high-resolution MS (e.g., Orbitrap systems) .
  • Sensory Impact: Non-deuterated 2-(1-mercaptoethyl)furan is implicated in wine aroma, though its concentration is often sub-LOD without isotopic enrichment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Mercaptoethyl)furan - d3, and how do reaction conditions influence deuterium incorporation?

  • Methodology : The synthesis typically involves halogenated furan intermediates, such as 2-(bromomethyl)furan or 2-(chloromethyl)furan, followed by nucleophilic substitution with deuterated thiols (e.g., CD₃SH) . Key factors include solvent polarity (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Deuterium incorporation is confirmed via ²H-NMR or mass spectrometry .
  • Data Considerations : Monitor isotopic purity (>98% deuterated) using LC-MS with isotopic resolution modes to distinguish between protiated and deuterated species .

Q. Which analytical techniques are most effective for confirming deuterium incorporation and purity in this compound?

  • Methodology :

  • ²H-NMR : Directly quantifies deuterium at the mercaptoethyl position; absence of protiated peaks confirms purity .
  • High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (e.g., M+1, M+2 peaks) to validate deuteration efficiency .
  • FT-IR : Verifies functional groups (C-S, C-D stretching) and absence of -SH contaminants .
    • Data Interpretation : Cross-validate results with synthetic protocols to identify incomplete deuteration or isotopic exchange .

Advanced Research Questions

Q. How does deuteration at the mercaptoethyl position affect the compound’s metabolic stability and interaction with biological targets?

  • Experimental Design :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and compare metabolic half-lives (t₁/₂) of deuterated vs. protiated analogs via LC-MS/MS .
  • Isotope Effects : Measure kinetic isotope effects (KIEs) on CYP450-mediated oxidation; deuterium may reduce metabolic clearance due to C-D bond strength .
    • Data Contradictions : While deuteration generally enhances metabolic stability, exceptions occur if alternative metabolic pathways (e.g., sulfation) dominate .

Q. What are the kinetic isotope effects (KIEs) observed in nucleophilic substitution reactions during synthesis?

  • Methodology :

  • Competition Experiments : Compare reaction rates (k_H/k_D) between protiated and deuterated thiols under identical conditions .
  • Computational Modeling : Use DFT calculations to predict transition-state geometries and isotope-dependent activation energies .
    • Findings : Deuterium substitution may slow reaction kinetics (k_H/k_D > 1) due to increased bond strength, but steric effects in bulky intermediates can override isotopic influences .

Q. How can researchers address data gaps in toxicity profiling for deuterated furans using surrogate compounds?

  • Risk Assessment Strategy :

  • Surrogate Selection : Use non-deuterated 2-(1-Mercaptoethyl)furan or structurally related furans (e.g., furan itself) to model hepatotoxicity and carcinogenicity, adjusting for deuterium’s metabolic impacts .
  • Mechanistic Studies : Focus on reactive metabolites (e.g., deuterated cis-2-butene-1,4-dial) and their DNA/adduct formation potential via in vitro genotoxicity assays (Ames test, Comet assay) .
    • Data Limitations : Extrapolate cautiously, as deuterium may alter metabolite ratios or detoxification pathways (e.g., glutathione conjugation) .

Methodological Challenges and Contradictions

Q. How should researchers design studies when toxicity data for deuterated furans is absent?

  • Recommendations :

  • Tiered Testing : Begin with high-throughput in vitro screens (e.g., ToxCast) to prioritize endpoints for follow-up in vivo studies .
  • Benchmark Dose (BMD) Modeling : Apply pathway-based BMD analysis using toxicogenomic data from surrogate furans to estimate safe exposure levels .
    • Contradictions : While surrogate-based approaches are pragmatic, they may underestimate unique interactions of deuterated compounds with biological systems .

Q. What are the implications of deuterium on the compound’s odor thresholds and environmental persistence?

  • Analytical Approaches :

  • Gas Chromatography-Olfactometry (GC-O) : Compare odor detection thresholds between deuterated and protiated forms .
  • Environmental Fate Studies : Assess hydrolysis rates and photodegradation pathways in simulated natural waters; deuterium may slightly increase persistence due to C-D bond stability .

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